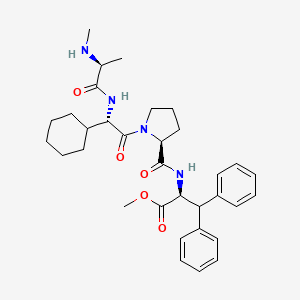
MV1
概要
説明
MV1は、アポトーシス阻害タンパク質(IAP)の低分子阻害剤です。細胞IAP、特にアポトーシスを阻害するタンパク質であるc-IAP1およびc-IAP2の分解を誘導する能力で知られています。 これらのタンパク質の分解を促進することで、this compoundは癌細胞のアポトーシスを誘導し、癌治療の有望な候補となっています .
準備方法
合成経路と反応条件
MV1の合成は、コア構造の調製から始まり、さまざまな官能基を導入するまでの複数段階の工程が含まれています。合成経路には通常、以下が含まれます。
コア構造の形成: これは、特定の芳香族化合物を制御された条件下で反応させて、this compoundのコア構造を形成します。
官能基の導入: アルキル化、アシル化、アミノ化などの反応を通じて、さまざまな官能基が導入されます。
精製: 最終生成物は、カラムクロマトグラフィーや再結晶などの技術を用いて精製され、高純度が達成されます。
工業生産方法
工業的な環境では、this compoundの生産は、ラボの合成プロセスをスケールアップすることを伴います。これには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。 連続フローリアクターと自動合成プラットフォームの使用は、生産プロセスの効率と一貫性を向上させることができます .
化学反応の分析
反応の種類
MV1は、次のようなさまざまな種類の化学反応を起こします。
酸化: this compoundは特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応はthis compoundを還元型に変換することができます。還元型は、異なる生物活性を持つ可能性があります。
置換: this compoundは、官能基が別の基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が、制御された条件下で使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は、生物活性が変化した酸化誘導体を生成する可能性があり、還元は、異なる性質を持つ還元型を生成する可能性があります .
科学研究への応用
This compoundは、次のような広範囲の科学研究に適用されています。
癌研究: this compoundは、癌細胞のアポトーシスを誘導する能力から、癌治療の可能性について広く研究されています。
生物学的研究: アポトーシスのメカニズムや、IAPが細胞生存において果たす役割を研究するために使用されます。
創薬: this compoundは、IAPを標的とした新薬開発のリード化合物として役立っています。
ケミカルバイオロジー: 研究者は、this compoundを使用して、低分子とタンパク質間の相互作用を調査し、タンパク質の機能と調節に関する洞察を得ています.
科学的研究の応用
MV1 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Biological Studies: It is used to study the mechanisms of apoptosis and the role of IAPs in cell survival.
Drug Development: this compound serves as a lead compound for the development of new drugs targeting IAPs.
Chemical Biology: Researchers use this compound to investigate the interactions between small molecules and proteins, providing insights into protein function and regulation.
作用機序
MV1は、c-IAP1およびc-IAP2のバキュロウイルスIAPリピート(BIR)ドメインに結合することによってその効果を発揮します。この結合は、これらのタンパク質の自己ユビキチン化とそれに続くプロテアソーム分解を誘導します。c-IAP1およびc-IAP2の分解は、アポトーシスの実行に重要な役割を果たす酵素であるカスパーゼの活性化につながります。 さらに、this compoundは、NF-κB誘導キナーゼ(NIK)を安定化させることで、非古典的NF-κB経路を活性化し、さらにアポトーシスを促進することができます .
類似化合物の比較
類似化合物
SM-164: 同様の作用機序を持つ別のIAP拮抗剤。
LCL161: IAPを標的とし、癌細胞のアポトーシスを誘導する低分子。
AT-406: c-IAP1およびc-IAP2の分解を促進するIAP拮抗剤。
This compoundの独自性
This compoundは、c-IAP1およびc-IAP2に対する高力価と特異性によってユニークです。前臨床試験で著しい有効性を示しており、さらなる開発の有望な候補となっています。 他のIAP拮抗剤と比較して、this compoundは、そのユニークな結合特性と生物活性に貢献する独自の化学構造を持っています .
類似化合物との比較
Similar Compounds
SM-164: Another IAP antagonist with a similar mechanism of action.
LCL161: A small molecule that targets IAPs and induces apoptosis in cancer cells.
AT-406: An IAP antagonist that promotes the degradation of c-IAP1 and c-IAP2.
Uniqueness of MV1
This compound is unique due to its high potency and specificity for c-IAP1 and c-IAP2. It has shown significant efficacy in preclinical studies, making it a promising candidate for further development. Compared to other IAP antagonists, this compound has a distinct chemical structure that contributes to its unique binding properties and biological activities .
特性
IUPAC Name |
methyl (2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39)/t22-,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZYAHONNHULX-CJBSCAABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















